molecular formula C9H15N3O5 B1669967 Deanol orotate CAS No. 1446-06-6

Deanol orotate

Cat. No.: B1669967
CAS No.: 1446-06-6
M. Wt: 245.23 g/mol
InChI Key: ROHGCLWGNSVXHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Deanol orotate can be synthesized by reacting deanol with orotic acid. The reaction typically involves the formation of a salt between the amine group of deanol and the carboxylic acid group of orotic acid. The reaction conditions usually include:

    Solvent: Water or an alcohol such as ethanol.

    Temperature: Mild heating to facilitate the reaction.

    pH: The reaction may be carried out in a slightly acidic or neutral pH to ensure the proper formation of the salt.

Industrial Production Methods: The industrial production of this compound involves the large-scale reaction of deanol with orotic acid under controlled conditions. The process includes:

    Purification: The resulting product is purified through crystallization or other separation techniques to obtain a high-purity compound.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions: Deanol orotate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents can be used for the oxidation of deanol.

    Electrophiles: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Deanol-N-oxide: Formed through the oxidation of deanol.

    Substituted Deanol Derivatives: Formed through substitution reactions with electrophiles.

Scientific Research Applications

Deanol orotate has a wide range of scientific research applications, including:

Mechanism of Action

Deanol orotate exerts its effects primarily through its role as a precursor to acetylcholine. The mechanism involves:

Comparison with Similar Compounds

Deanol orotate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its combination of deanol and orotic acid, which may provide synergistic effects in enhancing cognitive function and overall health.

Properties

IUPAC Name

2-(dimethylamino)ethanol;2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4.C4H11NO/c8-3-1-2(4(9)10)6-5(11)7-3;1-5(2)3-4-6/h1H,(H,9,10)(H2,6,7,8,11);6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHGCLWGNSVXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCO.C1=C(NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162762
Record name Deanol orotate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446-06-6
Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, compd. with 2-(dimethylamino)ethanol (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deanol orotate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001446066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deanol orotate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid, compound with 2-(dimethylamino)ethanol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.453
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEANOL OROTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/011841169V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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